Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a cyanomethoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyanomethoxy reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used .
Scientific Research Applications
Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in the study of biological pathways and interactions due to its unique functional groups.
Mechanism of Action
The mechanism by which Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of the bromine atom and cyanomethoxy group allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-5-fluoronicotinate: Similar in structure but contains a fluorine atom instead of a cyanomethoxy group.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Shares the bromine and carboxylate ester functional groups but differs in the core structure.
Uniqueness
Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-7-12(13(16)17-2)8-5-11(18-4-3-15)9(14)6-10(8)19-7/h5-6H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYUZZFYXMFWHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC#N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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